molecular formula C12H18N+ B1584686 Trimethyl(vinylbenzyl)ammonium chloride CAS No. 26616-35-3

Trimethyl(vinylbenzyl)ammonium chloride

Cat. No. B1584686
CAS RN: 26616-35-3
M. Wt: 176.28 g/mol
InChI Key: SVBDYAHXVSJABF-UHFFFAOYSA-N
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Description

Trimethyl(vinylbenzyl)ammonium chloride, also known as (Vinylbenzyl)trimethylammonium chloride (VBTMAC), is a quaternary ammonium salt that is commonly used as a monomer in polymerization reactions to produce unique polymers . It is widely used to synthesize poly(VBTMAC) (homopolymer) and block copolymers for biomedical applications .


Synthesis Analysis

Poly vinyl benzyl chloride (PVBC) was synthesized by free radical polymerization of 4-vinyl benzyl chloride (VBC) using benzoyl peroxide initiator at 80°C. Amine functionalized polymer was prepared by treating PVBC with trimethyl amine in different solvents such as water, ethanol, tetra hydro furan (THF), and dimethyl formamide (DMF) .


Molecular Structure Analysis

The linear formula of Trimethyl(vinylbenzyl)ammonium chloride is H2C=CHC6H4CH2N(CH3)3Cl . The molecular weight is 211.73 .


Chemical Reactions Analysis

Trimethyl(vinylbenzyl)ammonium chloride is a monomer that can undergo polymerization reactions to produce unique polymers . It is used to synthesize poly(VBTMAC) (homopolymer) and block copolymers .


Physical And Chemical Properties Analysis

Trimethyl(vinylbenzyl)ammonium chloride is stable under normal temperatures and pressures . It has a melting point of 240 °C (dec.) (lit.) . The nitrogen content of the aminated polymer determined by elemental analysis .

Scientific Research Applications

Polymer Colloid Synthesis

Trimethyl(vinylbenzyl)ammonium chloride (TMVBAC) is instrumental in the synthesis of polymer colloids. A study by Bon et al. (1995) describes its use in creating poly(vinylbenzyl chloride) shells on poly(styrene-divinylbenzene) cores. These polymer latices undergo emulsifier-free emulsion polymerizations, showing TMVBAC's pivotal role in developing advanced polymer materials.

Anion Exchange Membranes

TMVBAC finds significant application in developing anion exchange membranes, crucial for fuel cells. Li et al. (2021) utilized it for preparing heterogeneous and homogeneous benzyl trimethyl-ammonium anion exchange membranes. These membranes displayed notable thermal stability and mechanical properties, indicating TMVBAC's role in enhancing the functionality of anion exchange materials.

Emulsion Polymerization

In emulsion polymerization, TMVBAC serves as an effective ionic comonomer. A study by Ramos and Forcada (2010) revealed that using TMVBAC in this process enhances conversion rates and polymerization speeds. This property highlights its importance in synthesizing various polymeric materials.

Polymer Modification

The modification of polyethylene using derivatives of TMVBAC enhances its mechanical properties. Research by Li, Song, and Yang (2013) demonstrated that incorporating TMVBAC derivatives into polyethylene improves its mechanical performance, making it a valuable additive in polymer engineering.

Humidity Sensors

TMVBAC-based copolymers have been utilized in creating humidity-sensitive films. Lee et al. (2003) developed cross-linked polyelectrolytes containing TMVBAC for humidity sensors, showcasing its applicability in environmental monitoring technologies.

Catalysis

TMVBAC-derived polymeric ionic liquids have been explored as catalysts. Gopakumar et al. (2020) found that these materials efficiently catalyze N-formylation of amines, indicating TMVBAC's potential in green chemistry and catalysis.

Eutectic Mixtures

In the study of eutectic mixtures, TMVBAC plays a crucial role. Shamsuri (2011) focused on ammonium-based chloride compounds, including TMVBAC, to understand their complexation reactions, crucial in understanding eutectic processing and applications.

Electrosynthesis

TMVBAC is used in electrosynthesis strategies for creating functional polymers and composite films. Zhang and Zhitomirsky (2017) employed it for fabricating poly(vinylbenzyl trimethyl ammonium chloride) composites, signifying its importance in the synthesis of advanced material composites.

Safety And Hazards

Trimethyl(vinylbenzyl)ammonium chloride can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, avoid breathing vapors, mist or gas, ensure adequate ventilation, and avoid contact with eyes, skin, and clothing .

properties

IUPAC Name

(2-ethenylphenyl)methyl-trimethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N/c1-5-11-8-6-7-9-12(11)10-13(2,3)4/h5-9H,1,10H2,2-4H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBDYAHXVSJABF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC1=CC=CC=C1C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80867193
Record name (2-Ethenylphenyl)-N,N,N-trimethylmethanaminium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80867193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light yellow powder; [Sigma-Aldrich MSDS]
Record name Trimethyl(vinylbenzyl)ammonium chloride
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Product Name

Trimethyl(vinylbenzyl)ammonium chloride

CAS RN

26616-35-3
Record name Trimethyl(vinylbenzyl)ammonium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
K Fang, R **e, X Liu, G Zhao, D Han, W Chen, Z Shi… - Cellulose, 2019 - Springer
The low utilization of dyestuff in textile coloration leads to serious environmental pollution and wasting of resources. Dye/polymer nanospheres have high absorbing, reflecting and …
Number of citations: 25 link.springer.com
D Wang, K Fang, X Liu, X Zhang - Textile Research Journal, 2021 - journals.sagepub.com
Reactive dye is widely used for cotton dyeing, but its low utilization results in vast amounts of colored effluent with high salinity discharge. Amino-modified Reactive Red 195/P(styrene-…
Number of citations: 3 journals.sagepub.com
SAF Bon, H Van Beek, P Piet… - Journal of applied …, 1995 - Wiley Online Library
Both the synthesis of m,p‐trimethyl(vinylbenzyl) ammonium chloride (TMVBAC) and the synthesis of polymer colloids consisting of a shell of poly(vinylbenzyl chloride) grafted onto a well…
Number of citations: 38 onlinelibrary.wiley.com
K Fang, Y Liu, L Hao, Y Cai, J Zhang, L Zhang - Fibers and Polymers, 2015 - Springer
Cationic copolymer nanospheres are important functional materials, for example, for fiber modification. Here, emulsifier-free ternary emulsion copolymerizations of styrene (St) and butyl …
Number of citations: 6 link.springer.com
JE Mulvaney, DM Chang - Journal of Polymer Science: Polymer …, 1977 - Wiley Online Library
Water‐soluble or dispersable copolymers of N‐vinylcarbazole (VCbz) with sodium N‐acryloylsulfanilate (SAS), or sodium styrene‐sulfonate (SSS), or N,N,N‐triethyl‐N‐[2‐(methacryloxy…
Number of citations: 10 onlinelibrary.wiley.com
Y Someya, M Shibata - Polymer Engineering & Science, 2004 - Wiley Online Library
New nanocomposites based on a vinylester resin (VER) and the organo‐montmorillonites (ODA‐M, BHL‐M, DEM‐M, BHLV‐M) modified with octadecylammonium, bis(2‐hydroxyethyl)…
Y Song, Y He, Z Cao, W Chen, Y Liang, K Zhang… - Progress in Organic …, 2023 - Elsevier
Colored cellulose textiles extensively enriched human-beings' modern lives, but the problem of dye pollution has been a long-plagued trouble and still poses an alarming threat to …
Number of citations: 0 www.sciencedirect.com
Y Yang, M Li, S Fu - Colloids and Surfaces A: Physicochemical and …, 2021 - Elsevier
Colored polymer latex particles have received widespread attention due to their small particle size, large specific surface area, and brilliant color. In this paper, a polymeric disperse dye …
Number of citations: 11 www.sciencedirect.com
T Niu, X Wang, C Wu, D Sun, X Zhang, Z Chen… - ACS …, 2020 - ACS Publications
Cotton modification exhibited great potential in the fabric dyeing industry. A bifunctional cationic polymer with a moderate cationic degree and low molecular weight was achieved via …
Number of citations: 26 pubs.acs.org
S Li, L Jia, P Dong, G Shan, R Liu - Optical Materials, 2021 - Elsevier
Recently, it has become a novel technology to obtain structural color on fabric and has become a research hotspot in the textile field. However, the researchers still use fabric dyed with …
Number of citations: 16 www.sciencedirect.com

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